molecular formula C8H13ClO2S B1380240 {Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride CAS No. 1558973-42-4

{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride

Cat. No. B1380240
M. Wt: 208.71 g/mol
InChI Key: XQJPJLRGHXAOLF-UHFFFAOYSA-N
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Description

“{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride” is a chemical compound with the CAS Number: 1558973-42-4 . It has a molecular weight of 208.71 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI Code for “{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride” is 1S/C8H13ClO2S/c9-12(10,11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 300.1±11.0 °C and a predicted density of 1.315±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Norcamphor Derivatives

This compound is used in the synthesis of novel norcamphor derivatives, which are uncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site . These derivatives have potential applications in understanding and treating neurodegenerative disorders and other glutamate-dependent disorders.

Neurodegenerative Disease Research

Due to its role in synthesizing NMDA receptor antagonists, {Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride is crucial in researching treatments for Alzheimer’s disease and other neurodegenerative conditions . It’s compared with memantine, an FDA-approved treatment, for toxicity profiles.

Cytotoxicity Profiling

The compound is used in cytotoxicity studies to determine the toxic effects of synthesized compounds on cell lines like MDCK (to mimic the blood-brain barrier) and N2a (a neuronal cell line) . This is essential for assessing the safety of new pharmaceuticals.

Glutamate Receptor Research

As a precursor in the synthesis of compounds that interact with glutamate receptors, it aids in the study of ion flow control at excitatory synapses and the function of glutamate in the CNS .

Chemical Synthesis

{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride serves as a reagent in various chemical synthesis processes due to its reactive sulfonyl chloride group, which can be used to introduce the sulfonyl functional group into other molecules .

Material Science

In material science, this compound could be used to modify the surface properties of materials, potentially creating new materials with unique characteristics like increased durability or altered electrical conductivity .

Analytical Chemistry

It may be used as a standard or reagent in analytical chemistry to identify or quantify other substances through reactions that produce distinctive products or measurable changes .

Pharmaceutical Development

The compound’s role in synthesizing NMDA receptor antagonists makes it valuable in the development of new pharmaceuticals aimed at treating CNS disorders, offering a pathway to novel treatments .

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJPJLRGHXAOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride
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{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride
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{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride
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{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride
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{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride
Reactant of Route 6
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{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride

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